molecular formula C11H14N2O B15167077 3-Amino-N-benzylbut-2-enamide CAS No. 625839-46-5

3-Amino-N-benzylbut-2-enamide

Cat. No.: B15167077
CAS No.: 625839-46-5
M. Wt: 190.24 g/mol
InChI Key: MKLUWAYLFJRCBQ-UHFFFAOYSA-N
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Description

3-Amino-N-benzylbut-2-enamide is an organic compound with a unique structure that includes an amino group, a benzyl group, and an enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-benzylbut-2-enamide typically involves the reaction of benzylamine with but-2-enamide under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-benzylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The enamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-benzylbut-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-benzylbut-2-enamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-benzylbut-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

625839-46-5

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-N-benzylbut-2-enamide

InChI

InChI=1S/C11H14N2O/c1-9(12)7-11(14)13-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3,(H,13,14)

InChI Key

MKLUWAYLFJRCBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

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